2-(2,6-Dichlorophenyl)-2-(6-((2,4-difluorophenyl)thio)pyridazin-3-yl)acetonitrile
Overview
Description
2-(2,6-Dichlorophenyl)-2-(6-((2,4-difluorophenyl)thio)pyridazin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C18H9Cl2F2N3S and its molecular weight is 408.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
A study highlighted the preparation of novel pyridine derivatives, focusing on triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, demonstrating the compound's versatility in synthesizing diverse chemical structures. These compounds underwent in silico molecular docking screenings, showcasing their potential interactions with target proteins, indicative of their utility in drug discovery and development processes. The synthesized compounds also exhibited antimicrobial and antioxidant activity, suggesting their possible applications in combating microbial infections and oxidative stress-related conditions (Flefel et al., 2018).
Antimicrobial and Antioxidant Agents
Another research explored the synthesis of new pyridine carbonitrile derivatives, further emphasizing the chemical versatility and bioactive potential of such compounds. This study involved the reaction of 2,4-dichlorophenyl-propen-1-one with various compounds to create a series of derivatives that demonstrated promising antimicrobial and antioxidant activities. This indicates the compound's relevance in developing new therapeutic agents against microbial infections and oxidative damage, reinforcing its importance in scientific research focused on health applications (H. H. Sayed et al., 2015).
Corrosion Inhibition
A study on the inhibitory effect of pyridazine derivatives for the corrosion of mild steel in acidic conditions highlighted the potential industrial applications of such compounds. The derivatives showed significant efficiency in preventing corrosion, suggesting their utility in enhancing the durability and lifespan of metal structures and components. This application is crucial for industries where metal corrosion poses a significant challenge, including in construction, manufacturing, and marine environments (Mashuga et al., 2017).
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-[6-(2,4-difluorophenyl)sulfanylpyridazin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F2N3S/c19-12-2-1-3-13(20)18(12)11(9-23)15-5-7-17(25-24-15)26-16-6-4-10(21)8-14(16)22/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYGLIMYXDSDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)SC3=C(C=C(C=C3)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423525 | |
Record name | 3T-0345 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
209412-22-6 | |
Record name | 3T-0345 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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